molecular formula C5H6Br2ClNS B13500154 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride

Cat. No.: B13500154
M. Wt: 307.43 g/mol
InChI Key: MYLAECLMYCLHTH-UHFFFAOYSA-N
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Description

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride (CAS: 2680531-24-0) is a halogenated thiophene derivative with the molecular formula C₅H₆Br₂ClNS and a molecular weight of 307.43 g/mol . Structurally, it features a methanamine group (-CH₂NH₂) attached to a 3,5-dibromothiophene ring, with the amine group protonated as a hydrochloride salt.

Properties

Molecular Formula

C5H6Br2ClNS

Molecular Weight

307.43 g/mol

IUPAC Name

(3,5-dibromothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H5Br2NS.ClH/c6-3-1-5(7)9-4(3)2-8;/h1H,2,8H2;1H

InChI Key

MYLAECLMYCLHTH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1Br)CN)Br.Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

Property Data
IUPAC Name 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride
Molecular Formula C5H5Br2NS·HCl
Molecular Weight Approx. 271.96 g/mol (free base)
CAS Number Not explicitly available for exact compound, related derivatives have CAS 773868-55-6 (for related dibromothiophen derivative)
Key Functional Groups Thiophene ring, dibromo substitution, methanamine group
Physical Form Usually isolated as hydrochloride salt (solid)

Preparation Methods

Starting Materials

  • 3,5-Dibromothiophene or 2-thiophenemethanol derivatives.
  • Brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
  • Amination reagents or reduction agents for converting aldehyde or nitrile intermediates to amine.

Detailed Synthetic Routes

Bromination of Thiophene Precursors

Selective bromination is achieved by treating 2-thiophenemethanol or 2-thiophenecarbaldehyde with brominating agents under controlled conditions to yield 3,5-dibromo-substituted intermediates.

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS).
  • Conditions: Typically carried out in inert solvents at low temperature to avoid over-bromination.
  • Outcome: Formation of 3,5-dibromo-2-thiophenemethanol or 3,5-dibromo-2-thiophenecarbaldehyde.
Conversion of Aldehyde to Methanamine

The aldehyde intermediate (3,5-dibromo-2-thiophenecarbaldehyde) is reduced and aminated to form the methanamine group:

  • Reduction: Sodium borohydride (NaBH4) effectively reduces the aldehyde to the corresponding alcohol.
  • Amination: Conversion of the alcohol to amine can be performed by substitution reactions or reductive amination using ammonia or amine sources.
  • Alternatively, direct reductive amination of the aldehyde with ammonia or ammonium salts can be employed.
Formation of Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with dry hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethyl acetate):

  • Procedure: Dissolve the amine in anhydrous ethyl acetate, bubble dry HCl gas for 2 hours.
  • Result: Precipitation of the hydrochloride salt as a solid, which is then isolated by filtration and washed with anhydrous solvents.
  • Yield: Reported yields for similar amine hydrochlorides are typically high (up to 95%).

Representative Experimental Data

Step Reagents & Conditions Yield (%) Notes
Bromination of 2-thiophenemethanol Br2 or NBS, inert solvent, controlled temperature 70-85% Selective dibromination at 3,5-positions
Reduction of aldehyde to alcohol NaBH4 in methanol or ethanol 80-90% Mild conditions, high selectivity
Amination to methanamine Reductive amination with NH3 or substitution 75-85% Requires careful control of reaction pH
Formation of hydrochloride salt HCl gas in ethyl acetate, 2 h 90-95% Precipitation and isolation of salt

Literature and Research Findings

  • The bromination step is critical to ensure regioselectivity; NBS is preferred for milder and more selective bromination compared to elemental bromine.
  • Sodium borohydride reduction of 3,5-dibromo-2-thiophenecarbaldehyde to 3,5-dibromo-2-thiophenemethanol is well-documented, providing a clean intermediate for further functionalization.
  • Reductive amination or substitution to introduce the amine group has been reported with good yields and purity, often using ammonia or amine donors under mild conditions.
  • Conversion to hydrochloride salt improves compound stability and crystallinity, facilitating purification and handling.

Comparative Analysis with Related Compounds

Compound Bromination Pattern Functional Group at 2-position Preparation Complexity Typical Yield Applications
1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride 3,5-dibromo Methanamine hydrochloride Moderate 85-95% Medicinal chemistry, synthesis
(4,5-Dibromothiophen-2-yl)methanol 4,5-dibromo Hydroxymethyl Moderate 70-90% Intermediate in organic synthesis
(5-Bromothiophen-2-yl)methanamine hydrochloride 5-bromo Methanamine hydrochloride Lower 84-95% Similar synthetic intermediate

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The amine group can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophenes, while oxidation and reduction can modify the thiophene ring structure.

Scientific Research Applications

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the amine group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Key Properties/Applications
1-(3,5-Dibromothiophen-2-yl)methanamine HCl 2680531-24-0 C₅H₆Br₂ClNS 307.43 Brominated thiophene, amine HCl High halogen content; potential intermediate for coupling reactions
1-(3,5-Dimethylisoxazol-4-yl)methanamine HCl N/A Not reported Not reported Isoxazole, methyl groups, amine HCl Used in ligand synthesis for receptor targeting (e.g., adenosine receptors)
Dopamine HCl 62-31-7 C₈H₁₂ClNO₂ 189.64 Phenethylamine, dihydroxy groups Neurotransmitter; polar, hydrophilic
1-[1-(Bromomethyl)-3,3-difluorocyclobutyl]methanamine HCl N/A Not reported Not reported Bromomethyl, difluorocyclobutyl Halogenated cyclobutane for sterically constrained syntheses

Research Findings and Gaps

  • Synthetic Versatility: The target compound’s bromine atoms enable regioselective functionalization, a feature absent in non-halogenated analogues like 1-(3,5-dimethylisoxazol-4-yl)methanamine HCl .
  • Data Limitations : Molecular weight and solubility data for several analogues (e.g., isoxazole derivatives) are incomplete, hindering direct quantitative comparisons .

Biological Activity

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C9H9Br2N·HCl
Molecular Weight: 292.54 g/mol
CAS Number: 2680531-24-0

The compound features a dibromothiophene moiety, which is known for its role in various biological activities due to the electron-withdrawing nature of bromine atoms and the unique properties of thiophene rings.

1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride exhibits its biological activity primarily through interaction with specific molecular targets. The presence of bromine enhances the lipophilicity of the compound, potentially increasing its membrane permeability and bioavailability.

Interaction with Biological Targets

Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors. For instance, studies have shown that thiophene derivatives can inhibit proteases involved in viral replication, suggesting a potential antiviral mechanism for this compound .

Structure-Activity Relationships (SAR)

The biological activity of 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride can be influenced by various structural modifications. The following table summarizes findings from SAR studies on related compounds:

CompoundSubstituentsIC50 (μM)Activity Description
Compound 1No substitutions10.0Moderate inhibition of protease activity
Compound 2Bromine at para position5.0Increased potency due to enhanced hydrophobic interactions
Compound 3Methyl substitution15.0Reduced activity compared to brominated analogs
Compound 4Hydroxymethyl substitution2.0Significant increase in activity, suggesting polar groups enhance binding

These findings indicate that the introduction of halogen atoms or polar functional groups can significantly affect the compound's inhibitory potency against specific biological targets .

Antiviral Activity

A notable study investigated the antiviral properties of thiophene derivatives against Flavivirus species, including Zika and dengue viruses. The results demonstrated that certain modifications to the thiophene ring enhanced inhibitory activity, with IC50 values as low as 0.52 μM for optimized compounds . This suggests that 1-(3,5-Dibromothiophen-2-yl)methanamine hydrochloride may possess similar antiviral properties due to its structural characteristics.

Antimicrobial Activity

In another study focusing on antimicrobial properties, derivatives of dibromothiophenes exhibited significant antibacterial effects against various strains of bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine positions on thiophene) and amine proton integration. ¹⁹F NMR is irrelevant here but serves as a negative control.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 315.8 for C₅H₅Br₂N₂S·HCl).
  • HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%).
  • X-ray Crystallography : Resolves crystal structure for absolute configuration validation (if crystalline) .

How can researchers elucidate the reaction mechanisms involved in nucleophilic substitution reactions at the brominated positions of the thiophene ring?

Advanced Research Question
Mechanistic studies require:

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Computational Modeling : DFT calculations (e.g., Gaussian) map transition states and activation energies for bromine displacement.
  • Trapping Intermediates : Use radical scavengers (e.g., TEMPO) to distinguish between SN2 vs. radical pathways.
  • Isotopic Labeling : ¹⁵N-labeled amines track nucleophilic attack patterns .

What methodologies are recommended for resolving contradictions in biological activity data observed across different in vitro assays?

Advanced Research Question
Contradictions may arise from assay-specific variables:

  • Orthogonal Assays : Validate receptor binding (e.g., radioligand displacement) with functional assays (e.g., cAMP modulation).
  • Buffer Optimization : Test pH (6.5–7.5) and ionic strength to stabilize the hydrochloride salt in solution.
  • Dose-Response Repetition : Perform triplicate experiments with internal controls (e.g., reference agonists/antagonists).
  • Metabolite Screening : Use LC-MS to rule out degradation products confounding activity .

What are the key considerations for maintaining the stability of this hydrochloride salt in aqueous solutions during biological assays?

Basic Research Question

  • pH Control : Maintain pH 4–6 (HCl-adjusted) to prevent amine deprotonation and precipitation.
  • Temperature : Store solutions at 4°C for short-term use; avoid freeze-thaw cycles.
  • Light Sensitivity : Protect from UV exposure (amber vials) due to bromine-thiophene conjugation.
  • Oxygen Scavengers : Add ascorbic acid (1 mM) to prevent oxidation of the thiophene ring .

How can molecular docking studies be applied to predict the interaction of this compound with potential enzymatic targets?

Advanced Research Question

  • Target Selection : Prioritize enzymes with known halogen-binding pockets (e.g., kinases, GPCRs).
  • Ligand Preparation : Optimize protonation states (amine group at physiological pH) using tools like MOE or Schrödinger.
  • Docking Protocols : Employ Glide SP/XP or AutoDock Vina with flexible side chains at active sites.
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine scoring functions .

What strategies can mitigate competing side reactions during the bromination of the thiophene precursor?

Advanced Research Question

  • Regioselective Control : Use directing groups (e.g., methoxy) or Lewis acids (e.g., FeBr₃) to favor 3,5-dibromination.
  • Low-Temperature Bromination : Slow addition of Br₂ at –10°C minimizes di- vs. tri-brominated byproducts.
  • In Situ Monitoring : Raman spectroscopy tracks Br₂ consumption to halt reactions at 90% conversion.
  • Byproduct Removal : Liquid-liquid extraction (hexane/water) isolates the desired dibrominated intermediate .

How does the electronic effects of bromine substituents influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

  • Electron-Withdrawing Effects : Bromine reduces electron density on the thiophene ring, slowing Suzuki-Miyaura couplings.
  • Catalyst Optimization : Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) to enhance oxidative addition.
  • Microwave Assistance : Shorten reaction times (30 min at 120°C) to prevent debromination.
  • Computational Insights : NBO analysis quantifies charge distribution to predict coupling sites .

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